molecular formula C14H11N3O3 B2528605 3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1420794-02-0

3-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2528605
CAS RN: 1420794-02-0
M. Wt: 269.26
InChI Key: NOTNKDBESXETSE-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindoline, a type of heterocyclic compound . Isoindoline derivatives are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that this compound likely has a complex structure with multiple functional groups .

Scientific Research Applications

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold has garnered attention for its potential as a building block in drug discovery. Researchers have explored innovative synthetic strategies to access derivatives of N-isoindoline-1,3-diones. These compounds can serve as precursors for novel pharmaceutical agents. Understanding their structure–activity relationships is crucial for unlocking their therapeutic potential .

properties

IUPAC Name

3-[(1,3-dioxoisoindol-2-yl)methyl]-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-16-6-9(8-18)12(15-16)7-17-13(19)10-4-2-3-5-11(10)14(17)20/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNKDBESXETSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN2C(=O)C3=CC=CC=C3C2=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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